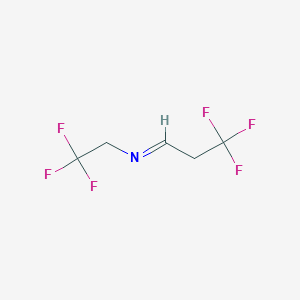
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene is a fluorinated organic compound with the molecular formula C5H5F6N. It is characterized by the presence of six fluorine atoms and an imine group, making it a unique and highly reactive molecule.
Preparation Methods
The synthesis of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of 3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-imine with appropriate reagents to yield the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene involves its interaction with molecular targets through its imine group and fluorine atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s reactivity and stability, making it a potent tool in various biochemical applications.
Comparison with Similar Compounds
1,1,1,6,6,6-Hexafluoro-3-azahex-3-ene can be compared with other fluorinated imines, such as:
1,1,1-Trifluoro-3-azahex-3-ene: This compound has fewer fluorine atoms, resulting in different reactivity and stability profiles.
1,1,1,6,6,6-Hexafluoro-2-azahex-3-ene: The position of the imine group differs, leading to variations in chemical behavior and applications.
1,1,1,6,6,6-Hexafluoro-3-azahexane:
This compound stands out due to its unique combination of fluorine atoms and imine group, which confer distinct chemical properties and a wide range of applications.
Properties
Molecular Formula |
C5H5F6N |
|---|---|
Molecular Weight |
193.09 g/mol |
IUPAC Name |
3,3,3-trifluoro-N-(2,2,2-trifluoroethyl)propan-1-imine |
InChI |
InChI=1S/C5H5F6N/c6-4(7,8)1-2-12-3-5(9,10)11/h2H,1,3H2 |
InChI Key |
PBUMZWRGZRIUCF-UHFFFAOYSA-N |
Canonical SMILES |
C(C=NCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















